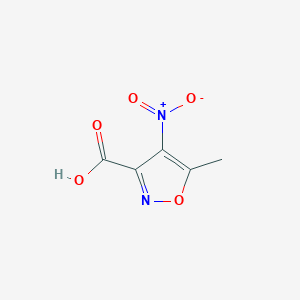
5-Methyl-4-nitro-3-isoxazolecarboxylic acid
Overview
Description
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a chemical compound with the molecular formula C5H4N2O5 . It is a solid substance .
Synthesis Analysis
The synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid involves the reaction of 5-methylisoxazole-3-carboxylic acid with potassium nitrate and sulfuric acid. The mixture is warmed to 50°C and stirred for 4 hours. After cooling, the mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid consists of 5 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The InChI key for this compound is GIRMISJOXYRPLD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a solid substance . It has a molecular weight of 172.1 . The melting point is between 144 - 148 °C and the boiling point is approximately 308.3±22.0 °C .Scientific Research Applications
Glutathione Peroxidase 4 Inhibitor Warheads
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is utilized in the study of structure-activity relationships of glutathione peroxidase 4 inhibitor warheads. This application is crucial in understanding how different chemical structures can affect the activity of this enzyme, which plays a significant role in protecting cells from oxidative damage .
Synthesis of Leflunomide
This compound serves as an intermediate in the synthesis of Leflunomide, a medication used to treat rheumatoid arthritis and other autoimmune diseases. Its role in the synthesis process is vital for producing this therapeutic agent .
Anti-Tuberculosis Chemotype
Derivatives of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv, leading to the discovery of a new potent and selective anti-TB chemotype exhibiting sub µg/mL activity .
Drug Discovery Research
The isoxazole moiety is widely recognized as a crucial component in drug discovery research due to its presence in functionalized scaffolds that exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial effects .
Antifungal Activities
A series of derivatives containing the 5-methyl-4-nitro-isoxazole moiety have been synthesized and tested for antifungal activities against Botrytis cinerea and Rhizoctonia cerealis, demonstrating the compound’s potential in developing new antifungal agents .
Safety and Hazards
The safety data sheet for 5-Methyl-4-nitro-3-isoxazolecarboxylic acid indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is glutathione peroxidase 4 . Glutathione peroxidase 4 is an enzyme that plays a crucial role in protecting the organism from oxidative damage.
Mode of Action
The compound interacts with glutathione peroxidase 4, inhibiting its function
Biochemical Pathways
The inhibition of glutathione peroxidase 4 affects the glutathione metabolic pathway . This enzyme is responsible for reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water. Inhibition of this enzyme can lead to an increase in oxidative stress within the cell.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and it is recommended to be stored in a dry place, under -20°C . These properties may affect the compound’s bioavailability and pharmacokinetics.
Result of Action
The inhibition of glutathione peroxidase 4 by 5-Methyl-4-nitro-3-isoxazolecarboxylic acid can lead to an increase in oxidative stress within the cell . Oxidative stress can damage all components of the cell, including proteins, lipids, and DNA, which may lead to various diseases.
Action Environment
Environmental factors such as temperature and humidity can influence the stability of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid . Furthermore, these factors, along with the specific conditions within the body, can influence the compound’s action and efficacy. For example, the pH level within different parts of the body can affect the compound’s solubility and therefore its bioavailability.
properties
IUPAC Name |
5-methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O5/c1-2-4(7(10)11)3(5(8)9)6-12-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMISJOXYRPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679331 | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-3-isoxazolecarboxylic acid | |
CAS RN |
960225-75-6 | |
| Record name | 5-Methyl-4-nitro-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1392879.png)

![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)
![Methyl 5-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylate](/img/structure/B1392887.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1392892.png)
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1392893.png)
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)